

Technical Guide: Synthesis and Characterization of Poly(D-Glu, D-Lys) Hydrobromide

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Compound of Interest

Compound Name:	POLY(D-GLU, D-LYS) HYDROBROMIDE
CAS No.:	119039-80-4
Cat. No.:	B1169519

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Executive Summary & Significance

Poly(D-Glutamic Acid-co-D-Lysine) Hydrobromide is a synthetic, random copolypeptide composed exclusively of D-enantiomers. Unlike its L-counterpart, this polymer exhibits exceptional resistance to proteolytic degradation by endogenous enzymes (e.g., trypsin, cathepsins), making it a critical scaffold for long-circulating drug delivery systems, stable vaccine adjuvants, and tissue engineering substrates where prolonged retention is required.

The hydrobromide salt form ensures water solubility and provides a crystalline solid state stable for storage.^[1] The copolymer typically features a specific molar ratio (commonly 6:4 Glu:Lys) to balance anionic (carboxyl) and cationic (amine) residues, creating an ampholytic carrier capable of electrostatic interaction with a wide range of payloads.

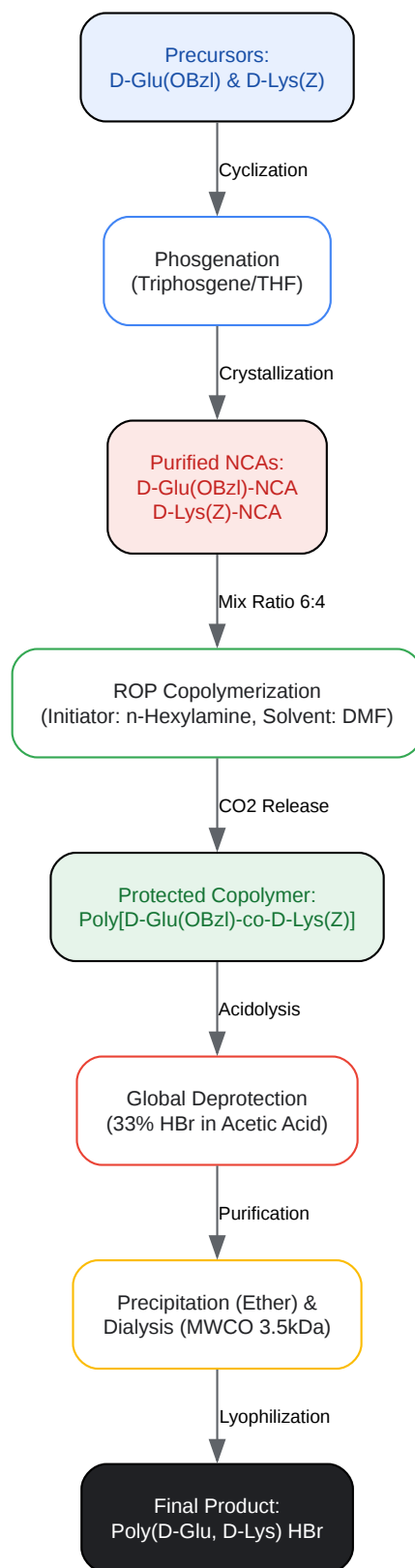
Synthesis Strategy: Ring-Opening Polymerization (ROP)

The most authoritative and controlled method for synthesizing high-molecular-weight polypeptides is the Ring-Opening Polymerization (ROP) of N-Carboxyanhydrides (NCAs).[2][3] This protocol details the synthesis of the random copolymer using D-amino acid NCAs.

Retrosynthetic Analysis

- Target: Poly(D-Glu, D-Lys) HBr.[4][5]
- Intermediate: Poly[D-Glu(OBzl)-co-D-Lys(Z)].
- Monomers:
 - -Benzyl-D-Glutamate NCA (D-Glu(OBzl)-NCA)
 - -Carbobenzyloxy-D-Lysine NCA (D-Lys(Z)-NCA)
- Initiator: Primary amine (e.g., n-hexylamine) for molecular weight control.

Synthesis Workflow Diagram



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Figure 1: Step-wise synthesis workflow from protected amino acids to the final hydrobromide salt.

Detailed Experimental Protocol

Phase 1: Monomer Preparation (Critical for Purity)

Note: Commercial NCAs are available, but in-house synthesis ensures the absence of acidic impurities that terminate polymerization.

- Reaction: Suspend H-D-Glu(OBzl)-OH or H-D-Lys(Z)-OH in anhydrous THF. Add 0.4 eq of triphosgene. Heat to 50°C under inert atmosphere (Ar/N₂) until the solution becomes clear (approx. 2-3 hours).
- Purification: Precipitate into anhydrous hexane. Recrystallize 3x from THF/Hexane.
- Validation: Monomers must be white crystals. FTIR check: Sharp doublets at ~1750 cm⁻¹ and ~1850 cm⁻¹ (anhydride carbonyls). Absence of broad NH/OH bands.

Phase 2: Random Copolymerization

Objective: Target MW 30,000 Da with a 6:4 Glu:Lys ratio.

- Preparation: In a glovebox (H₂O < 1 ppm), dissolve D-Glu(OBzl)-NCA (1.58 g, 6 mmol) and D-Lys(Z)-NCA (1.22 g, 4 mmol) in anhydrous DMF (30 mL). Total monomer concentration ~0.3 M.
- Initiation: Add n-hexylamine stock solution.
 - Calculation: Total Monomers (M) = 10 mmol. Target DP = 200.^[4] Initiator (I) = 10 mmol / 200 = 0.05 mmol.
- Reaction: Stir at 25°C for 48–72 hours.
 - Monitoring: Monitor the disappearance of NCA anhydride peaks via FTIR.
- Isolation: Pour the reaction mixture into a 10-fold excess of cold diethyl ether. Filter the white precipitate and dry under vacuum.

- Yield: Typically 80–90%.

Phase 3: Global Deprotection & Salt Formation

This step removes the Benzyl (Bzl) ester from Glutamate and the Carbobenzyloxy (Z) group from Lysine simultaneously.

- Dissolution: Dissolve the protected copolymer in Trifluoroacetic acid (TFA) (10 mL/g polymer).
- Acidolysis: Add 33% HBr in Acetic Acid (4 equivalents per protecting group). Stir at room temperature for 1–2 hours.
 - Caution: HBr is corrosive. Perform in a fume hood.
- Precipitation: Precipitate the deprotected polymer into excess cold diethyl ether. The product will be the hydrobromide salt.
- Purification (Dialysis): Dissolve the crude solid in DI water. Dialyze (MWCO 3,500 Da) against 0.1 M HBr (twice) to ensure complete salt exchange, then against DI water (4-5 times) to remove excess acid.
- Lyophilization: Freeze-dry the solution to obtain Poly(D-Glu, D-Lys) HBr as a fluffy white powder.

Characterization & Validation (Self-Validating Systems)

To ensure scientific integrity, the following characterization suite must be performed.

Structural Confirmation (NMR)

Technique: ^1H NMR (400 MHz, D_2O).

- Expectation:
 - Absence of aromatic signals (7.3 ppm) confirms complete removal of Bzl and Z protecting groups.

- D-Glu Signals:
 - CH (~4.3 ppm),
 - CH₂ (~2.0 ppm),
 - CH₂ (~2.4 ppm).
- D-Lys Signals:
 - CH (~4.3 ppm),
 - CH₂ (~3.0 ppm), alkyl chain (1.4–1.8 ppm).
- Quantification: Integrate the
 - CH₂ of Glu (2H) vs. the
 - CH₂ of Lys (2H) to calculate the actual copolymer ratio.

Chirality Verification (Circular Dichroism)

This is the critical differentiator between the D- and L-forms.

- Protocol: 0.1 mg/mL in phosphate buffer (pH 7.4).
- Result:
 - Poly(L-Glu, L-Lys): Negative ellipticity at 208 nm and 222 nm (α-helix).
 - Poly(D-Glu, D-Lys): Positive ellipticity at 208 nm and 222 nm.
 - Note: At neutral pH, the charge repulsion between Glu(-) and Lys(+) may induce a random coil conformation. To force helicity for chirality checks, measure at pH 11 (Lys uncharged) or pH 2 (Glu uncharged).

Data Summary Table

Parameter	Specification	Method	Acceptance Criteria
Appearance	White Lyophilized Powder	Visual	No discoloration
Molar Ratio	60:40 (Glu:Lys) \pm 5%	^1H NMR	Integration of side chains
Molecular Weight	20,000 – 50,000 Da	GPC (Aq.[4] buffer) or Viscosity	PDI < 1.3 (if controlled)
Residual Protecting Groups	< 1%	^1H NMR	No aromatic signal at 7.3 ppm
Stereochemistry	D-Configuration	CD Spectroscopy	Positive peaks @ 208/222 nm
Counterion	Hydrobromide (HBr)	Elemental Analysis / IC	Presence of Br-

Applications & Stability Logic

Proteolytic Resistance

The D-configuration renders the peptide bonds unrecognizable to endogenous proteases.

- Mechanism: Trypsin cleaves at the C-terminal of L-Lysine. It is sterically incompatible with D-Lysine residues.
- Implication: This polymer is ideal for oral drug delivery (surviving the stomach/intestine) or long-term depot injections.

Drug Delivery Logic

The 6:4 ratio provides a net negative charge at physiological pH (Glu is -1, Lys is +1, but Glu is in excess).

- Cationic Drug Loading: Doxorubicin (positive charge) can be loaded via electrostatic interaction with the excess Glutamic acid residues.

- Gene Delivery: If the ratio is inverted (Lys > Glu), the net positive charge can condense DNA/RNA, while the D-backbone prevents lysosomal degradation of the vector.

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